N-hydroxy-P,P-diphenylphosphinic amide
Overview
Description
N-hydroxy-P,P-diphenylphosphinic amide is a chemical compound with the molecular formula C12H12NO2P It is known for its unique structure, which includes a phosphinic amide group bonded to two phenyl groups and an N-hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with hydroxylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the N-hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-hydroxy-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine oxides and other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which N-hydroxy-P,P-diphenylphosphinic amide exerts its effects involves its ability to interact with various molecular targets. The N-hydroxy group can form hydrogen bonds with biological molecules, while the phosphinic amide group can participate in coordination chemistry with metal ions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic chloride: A precursor in the synthesis of N-hydroxy-P,P-diphenylphosphinic amide.
Diphenylphosphinic acid: Another related compound with similar chemical properties.
Phosphinic amides: A broader class of compounds that share the phosphinic amide functional group.
Uniqueness
This compound is unique due to the presence of both the N-hydroxy and phosphinic amide groups in its structure. This combination imparts distinctive chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-diphenylphosphorylhydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c14-13-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKRDPIHNOWVJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329302 | |
Record name | diphenylphosphinylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73452-52-5 | |
Record name | NSC112745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diphenylphosphinylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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